Ethyl 3-(4-acetamidophenyl)prop-2-enoate
Description
Properties
CAS No. |
73780-86-6 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 3-(4-acetamidophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-3-17-13(16)9-6-11-4-7-12(8-5-11)14-10(2)15/h4-9H,3H2,1-2H3,(H,14,15) |
InChI Key |
CDEIESVXIPSGGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Ethyl 3-(4-acetamidophenyl)prop-2-enoate and Analogs
*Calculated molecular weight and formula based on structural analogs.
Structural and Electronic Comparisons
- 4-Acetamidophenyl vs. Halogenated/Aromatic Substituents: The 4-chlorophenyl group () increases lipophilicity (higher LogP) compared to the acetamido analog, which has moderate polarity due to the amide group .
- Hydrogen Bonding Potential: Ethyl caffeate () forms extensive H-bonds via its dihydroxy groups, leading to higher melting points and lower solubility in apolar solvents than the acetamido derivative . The acetamido group in the target compound acts as both H-bond donor (N-H) and acceptor (C=O), enabling diverse supramolecular interactions, as discussed in graph set analysis () .
Steric and Electronic Effects :
- Methoxy and methyl groups () donate electron density to the phenyl ring, stabilizing resonance structures, whereas the acetamido group’s electron-withdrawing nature may reduce conjugation with the α,β-unsaturated ester .
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-acetamidophenyl)prop-2-enoate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves esterification of 3-(4-acetamidophenyl)prop-2-enoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include:
- Temperature control (60–80°C) to prevent decomposition of the acetamide group.
- Use of anhydrous conditions to avoid hydrolysis of the ester product.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . For optimization, design experiments varying catalyst concentration, solvent polarity, and reaction time. Monitor progress via TLC or HPLC.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR (¹H/¹³C) : Confirm the presence of the ethyl ester (δ ~4.2 ppm for CH₂, ~1.3 ppm for CH₃) and the acetamide group (δ ~2.1 ppm for CH₃, ~8.0 ppm for NH). The α,β-unsaturated ester moiety shows characteristic olefinic protons at δ 6.5–7.5 ppm .
- IR : Stretching bands at ~1720 cm⁻¹ (ester C=O), ~1660 cm⁻¹ (amide C=O), and ~1600 cm⁻¹ (C=C) .
- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to [M+H]⁺ and fragmentation patterns confirming the prop-2-enoate backbone .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction provides bond lengths , dihedral angles , and hydrogen-bonding networks . For example:
- The C=O bond length in the ester group (~1.21 Å) vs. the amide (~1.23 Å) can distinguish resonance effects.
- Hydrogen bonds between the acetamide NH and ester carbonyl oxygen stabilize the crystal lattice, as seen in analogous compounds . Use software like SHELXL for refinement and Mercury for visualization .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?
- HOMO-LUMO analysis : Predicts sites for nucleophilic/electrophilic attacks. The α,β-unsaturated ester is typically LUMO-rich, making it reactive toward Michael additions .
- NBO analysis : Reveals hyperconjugative interactions (e.g., between the ester oxygen lone pairs and the π* orbital of C=C) .
- Solvent effects : Use polarizable continuum models (PCM) to simulate reaction pathways in ethanol or DMF .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s vibrational spectra?
Discrepancies in IR or Raman peaks often arise from anharmonicity (neglected in DFT) or crystal-packing effects . Mitigation steps:
Q. How does hydrogen-bonding topology influence the solid-state stability and solubility of this compound?
Graph set analysis (e.g., Etter’s rules ) classifies hydrogen bonds into motifs like R₂²(8) (amide-ester dimer) or C(4) chains. Stronger networks reduce solubility in polar solvents but enhance thermal stability. Use PXRD to correlate packing motifs with dissolution profiles .
Q. What role does molecular docking play in evaluating the biological potential of this compound?
- Target selection : Prioritize proteins with binding pockets for aryl/acetamide groups (e.g., kinases, cytochrome P450).
- Autodock Vina or Glide : Simulate binding affinities. For example, the α,β-unsaturated ester may form covalent bonds with cysteine residues.
- Validate with surface plasmon resonance (SPR) or ITC to measure binding constants experimentally .
Data Contradiction Analysis
Q. How to address conflicting NMR data for the prop-2-enoate moiety in different solvents?
- Solvent-induced shifts : Deuterated DMSO may stabilize intramolecular H-bonds, upfield-shifting NH protons. Compare with CDCl₃ data.
- Dynamic effects : Rotamer populations of the ethyl group can split peaks. Use variable-temperature NMR to assess conformational exchange .
Q. Why might synthetic yields vary significantly between reported methods?
- Impurity profiles : Side reactions (e.g., hydrolysis or Michael adduct formation) depend on trace moisture or acidic residues.
- Catalyst deactivation : Metal catalysts (e.g., Pd in coupling reactions) may adsorb to glassware. Use chelex-treated solvents or inline purification .
Methodological Tables
Table 1. Key Spectroscopic Benchmarks for this compound
Table 2. Comparison of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-catalyzed | 65–75 | >95% | Low cost, scalable | Sensitivity to moisture |
| Coupling (DCC) | 80–85 | >98% | High selectivity | Requires anhydrous conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
